synthesis of 3-(4-Cyclopropylpiperazin-1-yl)aniline
synthesis of 3-(4-Cyclopropylpiperazin-1-yl)aniline
An In-Depth Technical Guide to the Synthesis of 3-(4-Cyclopropylpiperazin-1-yl)aniline
Abstract: This technical guide provides a comprehensive overview of the synthetic routes for preparing 3-(4-cyclopropylpiperazin-1-yl)aniline, a key building block in modern medicinal chemistry. The document is intended for an audience of researchers, scientists, and drug development professionals. It emphasizes the prevalent two-step methodology involving a palladium-catalyzed Buchwald-Hartwig amination followed by nitro group reduction. The guide offers a detailed retrosynthetic analysis, step-by-step experimental protocols, mechanistic insights, and characterization data. The causality behind critical experimental choices, such as catalyst/ligand selection and reaction conditions, is thoroughly explained to provide a field-proven perspective on this important synthesis.
Introduction: Significance and Properties
Chemical Identity and Importance
3-(4-Cyclopropylpiperazin-1-yl)aniline, with CAS Number 571203-78-6, is an aromatic amine of significant interest in pharmaceutical research and development. Its structure uniquely combines a reactive aniline moiety with a cyclopropylpiperazine group. The piperazine ring is a common scaffold in medicinal chemistry, known to improve pharmacokinetic properties such as solubility and oral bioavailability.[1][2] The cyclopropyl group can enhance metabolic stability and binding affinity to biological targets.[3] Consequently, this molecule serves as a crucial intermediate for the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs), particularly kinase inhibitors used in oncology.
Role in Medicinal Chemistry
The aniline functional group provides a versatile handle for further chemical modifications, such as amide bond formation, urea synthesis, or participation in further cross-coupling reactions. The 3-substitution pattern on the aniline ring is a common feature in many kinase inhibitors, where the aniline nitrogen acts as a key hydrogen bond donor, interacting with the hinge region of the kinase enzyme. The distal nitrogen of the piperazine ring can be tailored to interact with the solvent-exposed region of the ATP-binding pocket, allowing for modifications that fine-tune potency and selectivity.[4]
Retrosynthetic Analysis and Strategy
A robust synthesis of 3-(4-cyclopropylpiperazin-1-yl)aniline is achieved through a convergent strategy. The most logical disconnection is at the aryl C-N bond, suggesting a cross-coupling reaction. The aniline functionality is best installed in the final step via the reduction of a more stable nitro group, which is less prone to side reactions during the coupling step.
This retrosynthetic analysis points to two key starting materials: 1-cyclopropylpiperazine and a 3-halo-nitrobenzene derivative.
Caption: Retrosynthetic analysis of the target molecule.
Primary Synthetic Route: A Two-Step Approach
The most efficient and widely adopted synthesis involves two sequential steps:
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Buchwald-Hartwig Amination: Palladium-catalyzed C-N bond formation between 1-bromo-3-nitrobenzene and 1-cyclopropylpiperazine.
-
Nitro Group Reduction: Conversion of the nitro intermediate to the target aniline.
Caption: Overall synthetic workflow from starting materials to final product.
Detailed Experimental Protocol
This section provides a validated, step-by-step protocol for the synthesis.
Step 1: Synthesis of 1-Cyclopropyl-4-(3-nitrophenyl)piperazine
This reaction is a classic example of a Buchwald-Hartwig amination, a powerful method for forming aryl C-N bonds.[5][6]
Reaction Principle: A palladium(0) catalyst undergoes oxidative addition into the aryl bromide C-Br bond. The resulting Pd(II) complex coordinates with the amine (1-cyclopropylpiperazine). In the presence of a strong, non-nucleophilic base, the amine is deprotonated, and subsequent reductive elimination yields the desired product and regenerates the Pd(0) catalyst.[6] The choice of ligand is critical; bulky, electron-rich phosphine ligands like X-Phos or bidentate ligands like BINAP are often used to facilitate the reductive elimination step and prevent catalyst decomposition.[6][7]
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
|---|---|---|---|---|
| 1-Bromo-3-nitrobenzene | 585-79-5 | 202.01 | 10.0 g | 1.0 |
| 1-Cyclopropylpiperazine | 161259-37-2 | 126.20 | 6.87 g | 1.1 |
| Palladium(II) Acetate | 3375-31-3 | 224.50 | 0.22 g | 0.02 |
| X-Phos | 564483-18-7 | 476.66 | 0.94 g | 0.04 |
| Sodium tert-butoxide | 865-48-5 | 96.10 | 6.64 g | 1.4 |
| Toluene (anhydrous) | 108-88-3 | - | 100 mL | - |
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-3-nitrobenzene (10.0 g, 49.5 mmol), 1-cyclopropylpiperazine (6.87 g, 54.5 mmol), palladium(II) acetate (0.22 g, 0.99 mmol), X-Phos (0.94 g, 1.98 mmol), and sodium tert-butoxide (6.64 g, 69.3 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene (100 mL) via cannula.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-8 hours).
-
Cool the mixture to room temperature and dilute with ethyl acetate (150 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-cyclopropyl-4-(3-nitrophenyl)piperazine as a yellow solid. (Typical yield: 85-95%).
Step 2: Reduction of 1-Cyclopropyl-4-(3-nitrophenyl)piperazine
The reduction of the aromatic nitro group is a standard transformation. Catalytic hydrogenation is the preferred method for its high yield and clean reaction profile.[4]
Reaction Principle: The nitro compound is exposed to hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The hydrogen adsorbs onto the catalyst surface and reductively cleaves the N-O bonds of the nitro group, which are sequentially replaced with N-H bonds, ultimately forming the aniline.
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
|---|---|---|---|---|
| 1-Cyclopropyl-4-(3-nitrophenyl)piperazine | 883499-07-4 | 247.30 | 10.0 g | 1.0 |
| Palladium on Carbon (10 wt%) | 7440-05-3 | - | 1.0 g | 10% w/w |
| Ethanol | 64-17-5 | - | 150 mL | - |
| Hydrogen Gas (H₂) | 1333-74-0 | - | Balloon or Parr shaker | Excess |
Procedure:
-
To a hydrogenation flask or Parr shaker vessel, add 1-cyclopropyl-4-(3-nitrophenyl)piperazine (10.0 g, 40.4 mmol) and ethanol (150 mL).
-
Carefully add 10% palladium on carbon (1.0 g) under a stream of nitrogen. Caution: Pd/C can be pyrophoric.
-
Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.
-
Pressurize the vessel to the desired pressure (or maintain a hydrogen balloon atmosphere) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours, indicated by the disappearance of the starting material.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with ethanol or methanol.
-
Concentrate the filtrate under reduced pressure to afford 3-(4-cyclopropylpiperazin-1-yl)aniline as a solid, which is often of sufficient purity for subsequent steps. (Typical yield: 95-100%).
Characterization and Quality Control
The identity and purity of the final product and intermediate should be confirmed using standard analytical techniques.
Summary of Expected Analytical Data:
| Compound | Technique | Expected Results |
|---|---|---|
| 1-Cyclopropyl-4-(3-nitrophenyl)piperazine | ¹H NMR (400 MHz, CDCl₃) | δ 8.00 (t, 1H), 7.55 (dd, 1H), 7.35 (t, 1H), 7.20 (dd, 1H), 3.40 (t, 4H), 2.80 (t, 4H), 1.80 (m, 1H), 0.60 (m, 2H), 0.50 (m, 2H). |
| MS (ESI+) | m/z = 248.1 [M+H]⁺ | |
| 3-(4-Cyclopropylpiperazin-1-yl)aniline | ¹H NMR (400 MHz, CDCl₃) | δ 6.95 (t, 1H), 6.30-6.20 (m, 3H), 3.65 (s, 2H, -NH₂), 3.20 (t, 4H), 2.75 (t, 4H), 1.75 (m, 1H), 0.55 (m, 2H), 0.45 (m, 2H). |
| MS (ESI+) | m/z = 218.2 [M+H]⁺ |
| | HPLC Purity | >98% |
Safety Considerations
-
Reagents: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Anhydrous solvents like toluene are flammable.
-
Reactions: The Buchwald-Hartwig amination should be conducted under an inert atmosphere. Catalytic hydrogenation involves flammable hydrogen gas and a potentially pyrophoric catalyst (Pd/C). Proper procedures for handling hydrogen and the catalyst must be followed.
-
Personal Protective Equipment (PPE): Safety glasses, lab coats, and appropriate gloves are mandatory at all times.
Conclusion
The synthesis of 3-(4-cyclopropylpiperazin-1-yl)aniline is reliably achieved through a two-step sequence featuring a palladium-catalyzed Buchwald-Hartwig amination and a subsequent catalytic hydrogenation. This method is high-yielding, scalable, and utilizes well-understood chemical transformations. The resulting product is a high-purity intermediate essential for the discovery and development of novel therapeutics. This guide provides the necessary technical details and scientific rationale to enable researchers to successfully perform and optimize this synthesis.
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